molecular formula C11H9F2NO2 B13064340 2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid

2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B13064340
M. Wt: 225.19 g/mol
InChI Key: MVGBJHJROSCQCA-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid typically involves the introduction of the difluoromethyl group to an indole precursor. One common method is the reaction of 3-(1H-indol-3-yl)propanoic acid with a difluoromethylating agent under specific conditions. The reaction may require a catalyst and a controlled temperature to ensure the proper formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can lead to halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The difluoromethyl group may enhance the compound’s stability and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

2,2-difluoro-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H9F2NO2/c12-11(13,10(15)16)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,14H,5H2,(H,15,16)

InChI Key

MVGBJHJROSCQCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)(F)F

Origin of Product

United States

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